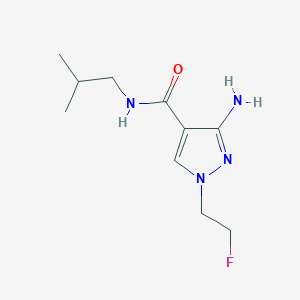
3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolring umfasst, der mit einer Aminogruppe, einer Fluorethylgruppe und einer Carboxamidgruppe substituiert ist. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung spezifische chemische Eigenschaften und Reaktivität, wodurch sie zu einem wertvollen Studienobjekt in Chemie, Biologie, Medizin und Industrie wird.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch Reaktion von Hydrazin mit einem β-Diketon oder einer α,β-ungesättigten Carbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Fluorethylgruppe: Die Fluorethylgruppe kann durch nukleophile Substitutionsreaktionen mit Fluorethylhalogeniden eingeführt werden.
Aminierung: Die Aminogruppe kann durch reduktive Aminierung oder direkte Aminierungsreaktionen eingeführt werden.
Carboxamidbildung: Die Carboxamidgruppe kann durch Reaktion des Pyrazolderivats mit einem geeigneten Isocyanat oder durch Amidierungsreaktionen unter Verwendung von Carbonsäurederivaten gebildet werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und die Entwicklung effizienterer Katalysatoren und Reagenzien umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Amination: The amino group can be introduced through reductive amination or direct amination reactions.
Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate isocyanate or by amidation reactions using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Carboxamidgruppe kann reduziert werden, um Amine oder Alkohole zu bilden.
Substitution: Die Fluorethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Wasserstoffperoxid und Salpetersäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Aminogruppe zu Nitroso- oder Nitroderivaten führen, während die Reduktion der Carboxamidgruppe zu primären Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende, analgetische und krebshemmende Eigenschaften.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien, Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder Krebsentwicklung beteiligt sind, und so entzündungshemmende oder krebshemmende Wirkungen ausüben.
Wissenschaftliche Forschungsanwendungen
3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Amino-1-(2-Chlorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid
- 3-Amino-1-(2-Bromethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid
- 3-Amino-1-(2-Iodethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid
Einzigartigkeit
Die Einzigartigkeit von 3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid liegt im Vorhandensein der Fluorethylgruppe, die im Vergleich zu ihren Chlor-, Brom- und Iod-Analoga unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Die hohe Elektronegativität und die geringe Größe des Fluoratoms können die biologische Aktivität, Stabilität und die Wechselwirkungen der Verbindung mit molekularen Zielstrukturen beeinflussen.
Eigenschaften
Molekularformel |
C10H17FN4O |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H17FN4O/c1-7(2)5-13-10(16)8-6-15(4-3-11)14-9(8)12/h6-7H,3-5H2,1-2H3,(H2,12,14)(H,13,16) |
InChI-Schlüssel |
OQWCPCOPIZDBQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=CN(N=C1N)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
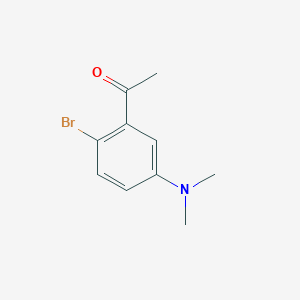

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
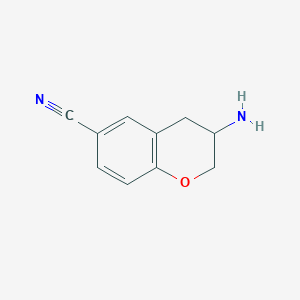
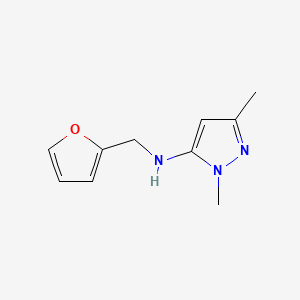
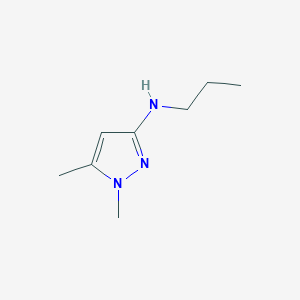
![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)

![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

